molecular formula C11H12N2O3 B13921382 Ethyl 2-cyclopropyl-6-formylpyrimidine-4-carboxylate

Ethyl 2-cyclopropyl-6-formylpyrimidine-4-carboxylate

Cat. No.: B13921382
M. Wt: 220.22 g/mol
InChI Key: JKLMLIHRIRTIMV-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropyl-6-formylpyrimidine-4-carboxylate is a heterocyclic compound with a unique structure that includes a pyrimidine ring substituted with a cyclopropyl group, a formyl group, and an ethyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyclopropyl-6-formylpyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyclopropyl-6-formylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-cyclopropyl-6-formylpyrimidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-cyclopropyl-6-formylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The cyclopropyl group may provide steric hindrance, affecting the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-cyclopropyl-6-formylpyrimidine-4-carboxylate is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of both the cyclopropyl and formyl groups makes it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

ethyl 2-cyclopropyl-6-formylpyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-16-11(15)9-5-8(6-14)12-10(13-9)7-3-4-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLMLIHRIRTIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)C=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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